Product packaging for Lithium, [1-(trimethylsilyl)ethenyl]-(Cat. No.:CAS No. 51666-94-5)

Lithium, [1-(trimethylsilyl)ethenyl]-

Cat. No.: B14664436
CAS No.: 51666-94-5
M. Wt: 106.2 g/mol
InChI Key: IOWHCZBAIBQNQK-UHFFFAOYSA-N
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Description

Contextualizing Organolithium Chemistry in Modern Synthetic Methodologies

Organolithium reagents are a cornerstone of modern synthetic organic chemistry, characterized by a direct carbon-lithium (C-Li) bond. monash.edu Due to the significant difference in electronegativity between carbon and lithium, this bond is highly polarized, conferring substantial carbanionic character on the carbon atom. This inherent polarity makes organolithium compounds exceptionally strong bases and potent nucleophiles, enabling a wide array of chemical transformations. monash.edu Their utility in forming new carbon-carbon bonds is particularly noteworthy, providing synthetic chemists with a powerful tool for the construction of complex molecular architectures.

The study of organolithium reagents began in the 1930s, with pioneering work by chemists such as Karl Ziegler, Georg Wittig, and Henry Gilman. monash.edu Over time, these reagents have, in many applications, surpassed the use of Grignard reagents due to their often-superior reactivity and higher yields. monash.edu In contemporary synthesis, organolithium reagents are indispensable for processes including deprotonation of weakly acidic C-H bonds, nucleophilic additions to carbonyls and epoxides, and metal-halogen exchange reactions to generate other reactive organometallic species. monash.eduyoutube.com

The Unique Role of Silicon-Containing Organometallics in Organic Synthesis

Organosilicon compounds, which feature a carbon-silicon (C-Si) bond, occupy a unique and influential space in organic synthesis. The silicon atom, being more electropositive than carbon, imparts distinct electronic properties to adjacent organic moieties. This electropositive nature can stabilize a negative charge on an adjacent carbon (α-silyl carbanion) and a positive charge on a carbon atom once removed (β-silyl carbocation), a phenomenon known as the "beta-silicon effect." This electronic influence allows for remarkable control over reaction pathways and stereochemistry.

The versatility of organosilicon compounds stems from the ability of the silyl (B83357) group to act as a "ferryman," mediating transformations of organic molecules. It can function as a directing group, a protecting group, or an activator for substrates in a wide range of reactions. The increased lipophilicity conferred by silyl groups can also enhance solubility in nonpolar solvents and improve cell and tissue penetration in medicinal chemistry contexts. scispace.com The pioneering work in organosilicon chemistry by researchers like Henry Gilman laid the groundwork for the development of countless silicon-based reagents and synthetic methodologies. acs.orgillinois.edu

Historical Development and Significance of Lithium, [1-(trimethylsilyl)ethenyl]- in Academic Research

The development of Lithium, [1-(trimethylsilyl)ethenyl]-, also known as 1-(trimethylsilyl)vinyllithium, is situated at the intersection of organolithium and organosilicon chemistry. The historical trajectory of organometallic chemistry was significantly shaped by the foundational research of Henry Gilman at Iowa State University, whose extensive work on organolithium compounds and organosilicon chemistry established him as a father of the field. acs.orgresearchgate.netbritannica.com His investigations into the preparation and reactivity of a vast range of organometallic species provided the essential framework for future innovations. researchgate.net

A pivotal advancement in the synthesis of vinyllithium (B1195746) reagents came from the work of Dietmar Seyferth in the 1960s. Seyferth and his colleagues demonstrated that vinyllithium compounds could be reliably prepared through a transmetalation reaction, specifically tin-lithium exchange, by reacting a vinyltin (B8441512) compound with an alkyllithium reagent like n-butyllithium. acs.orgresearchgate.net This method offered a significant advantage as it allowed for the generation of vinyllithium species with retention of the double bond's configuration. arkat-usa.org

The synthesis of silylated vinyllithiums, including Lithium, [1-(trimethylsilyl)ethenyl]-, built upon this principle. Researchers found that α-trimethylsilylvinyllithium compounds could be effectively generated from precursors such as 1-trimethylsilyl-1-trimethylstannyl-1-alkenes via tin-lithium exchange. researchgate.net This specific reagent combines the nucleophilic character of a vinyllithium with the unique electronic and steric properties of the trimethylsilyl (B98337) group.

The academic significance of Lithium, [1-(trimethylsilyl)ethenyl]- lies in its role as a versatile synthetic intermediate. The presence of the bulky trimethylsilyl group on the lithiated carbon provides steric hindrance and electronic stabilization. It serves as a vinyl anion equivalent that can react with a variety of electrophiles. For instance, its 1,2-addition to aldehydes and ketones provides a route to silyl-substituted allylic alcohols, which are valuable precursors for further transformations in organic synthesis. researchgate.net

Data Tables

Table 1: Properties of Vinyltrimethylsilane (B1294299) (Precursor)

PropertyValue
Chemical Formula C₅H₁₂Si
Molar Mass 100.23 g/mol
Appearance Clear liquid
Boiling Point 54-55 °C
Density 0.692 g/mL at 25 °C

Table 2: Properties of Lithium, [1-(trimethylsilyl)ethenyl]-

PropertyValue
Chemical Formula C₅H₁₁LiSi
Molar Mass 106.17 g/mol
Appearance Typically used as a solution in a solvent like THF
Stability Highly reactive; sensitive to air and moisture. monash.edu
Solubility Soluble in ethereal solvents like tetrahydrofuran (B95107) (THF)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11LiSi B14664436 Lithium, [1-(trimethylsilyl)ethenyl]- CAS No. 51666-94-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51666-94-5

Molecular Formula

C5H11LiSi

Molecular Weight

106.2 g/mol

IUPAC Name

lithium;ethenyl(trimethyl)silane

InChI

InChI=1S/C5H11Si.Li/c1-5-6(2,3)4;/h1H2,2-4H3;/q-1;+1

InChI Key

IOWHCZBAIBQNQK-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)[C-]=C

Origin of Product

United States

Synthetic Methodologies for 1 Trimethylsilyl Ethenyl Lithium

Direct Lithiation Strategies for the Generation of [1-(Trimethylsilyl)ethenyl]lithium

Direct lithiation involves the deprotonation of a carbon-hydrogen bond by a strong organolithium base. This method is a straightforward approach to generate the target vinyllithium (B1195746) species from a readily available precursor like vinyltrimethylsilane (B1294299).

Deprotonation Routes Utilizing Organolithium Bases

The direct deprotonation of vinyltrimethylsilane at the α-vinylic position is a common method for the synthesis of [1-(trimethylsilyl)ethenyl]lithium. The choice of the organolithium base is crucial for the efficiency of this reaction, with stronger and more sterically hindered bases often favoring the desired deprotonation. Commonly employed bases include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgchemicalbook.comnih.gov The reactivity of these bases generally follows the order: t-BuLi > sec-BuLi > n-BuLi. nih.gov

The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to control the reactivity and prevent undesired side reactions. chemicalbook.comwikipedia.org The presence of additives like tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and accelerate the rate of metalation. uniurb.it

Table 1: Deprotonation of Vinyltrimethylsilane with Organolithium Bases

Organolithium Base Typical Solvent Typical Temperature (°C) Additives
n-Butyllithium THF, Diethyl ether -78 to 0 TMEDA, HMPA
sec-Butyllithium THF, Cyclohexane -78 to 0 ---
tert-Butyllithium Pentane, THF -78 to 0 ---

Halogen-Lithium Exchange Mechanisms

Halogen-lithium exchange is a powerful and rapid method for the preparation of organolithium compounds, including vinyllithiums. harvard.edu This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent. princeton.edu For the synthesis of [1-(trimethylsilyl)ethenyl]lithium, a suitable precursor would be a 1-halo-1-(trimethylsilyl)ethene.

The exchange is typically very fast, even at low temperatures, and is often kinetically controlled. harvard.edu The equilibrium of the reaction favors the formation of the more stable organolithium species. harvard.edu tert-Butyllithium is a commonly used reagent for this transformation, often in a 2:1 stoichiometry to consume the tert-butyl halide byproduct. harvard.edu The stereochemistry of the starting vinyl halide is generally retained during the exchange process. harvard.edu

Table 2: Halogen-Lithium Exchange for [1-(Trimethylsilyl)ethenyl]lithium Synthesis

Precursor Organolithium Reagent Typical Solvent Typical Temperature (°C)
1-Bromo-1-(trimethylsilyl)ethene tert-Butyllithium (2 equiv.) THF/Pentane -78
1-Iodo-1-(trimethylsilyl)ethene n-Butyllithium Diethyl ether -78

Alternative Preparative Pathways for [1-(Trimethylsilyl)ethenyl]lithium

Besides direct lithiation, other methods such as transmetalation and reductive lithiation offer valuable alternatives for the preparation of [1-(trimethylsilyl)ethenyl]lithium.

Transmetalation Reactions Involving Other Organometallics

Transmetalation, particularly tin-lithium exchange, is a highly effective method for generating vinyllithium reagents. arkat-usa.org This approach involves the reaction of an organostannane with an organolithium reagent, resulting in the formation of a new organolithium species and a tetraorganotin compound. nih.gov For the synthesis of [1-(trimethylsilyl)ethenyl]lithium, a key precursor is (E)-1-tributylstannyl-2-(trimethylsilyl)ethylene.

The reaction of this vinylstannane with n-butyllithium in a solvent like THF at low temperatures (e.g., -78 °C) leads to a smooth transmetalation, yielding [1-(trimethylsilyl)ethenyl]lithium. arkat-usa.org A significant advantage of this method is the mild reaction conditions and the generation of a relatively unreactive tetraalkyltin byproduct. nih.gov

Reductive Lithiation Approaches

Reductive lithiation offers another route to organolithium compounds by the cleavage of a carbon-heteroatom bond using an alkali metal in the presence of an aromatic electron carrier. core.ac.uk For the preparation of [1-(trimethylsilyl)ethenyl]lithium, a suitable substrate would be 1-phenylthio-1-(trimethylsilyl)ethene.

The reaction is typically carried out using lithium metal and a catalytic amount of an aromatic compound, such as naphthalene (B1677914) or 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), in an ethereal solvent like THF. researchgate.net The aromatic compound acts as an electron carrier, facilitating the reduction of the substrate by the lithium metal. This method is particularly useful for generating organolithium species that are difficult to access by other means.

Fundamental Reactivity and Mechanistic Pathways of 1 Trimethylsilyl Ethenyl Lithium

Nucleophilic Addition Reactions of [1-(Trimethylsilyl)ethenyl]lithium

The electron-rich vinyl carbon of [1-(trimethylsilyl)ethenyl]lithium readily attacks electrophilic centers, making nucleophilic addition one of its most important reaction classes. The presence of the sterically demanding trimethylsilyl (B98337) group adjacent to the reactive center can influence the stereochemical outcome of these additions.

[1-(Trimethylsilyl)ethenyl]lithium undergoes efficient 1,2-addition to the electrophilic carbon of carbonyl compounds, including aldehydes and ketones. This reaction pathway leads to the formation of a lithium alkoxide intermediate, which upon aqueous workup yields the corresponding silylated allylic alcohol. The general mechanism involves the attack of the vinylic carbanion on the carbonyl carbon, breaking the C=O π-bond.

This transformation is a reliable method for carbon-carbon bond formation, providing access to complex molecular architectures. For instance, vinyllithium (B1195746) reagents generated via tin-lithium exchange readily react with aldehydes to furnish secondary alcohols in good yields.

Table 1: Representative Nucleophilic Additions to Carbonyl Compounds

ElectrophileIntermediateFinal Product (after workup)Product Class
Formaldehyde (B43269)Lithium 2-(trimethylsilyl)allyl-1-oxide2-(Trimethylsilyl)prop-2-en-1-olPrimary Allylic Alcohol
AcetaldehydeLithium 3-(trimethylsilyl)but-3-en-2-oxide3-(Trimethylsilyl)but-3-en-2-olSecondary Allylic Alcohol
AcetoneLithium 2-methyl-3-(trimethylsilyl)but-3-en-2-oxide2-Methyl-3-(trimethylsilyl)but-3-en-2-olTertiary Allylic Alcohol
BenzaldehydeLithium 1-phenyl-2-(trimethylsilyl)allyl-1-oxide1-Phenyl-2-(trimethylsilyl)prop-2-en-1-olSecondary Allylic Alcohol

Similar to carbonyls, the carbon-nitrogen multiple bonds in imines and nitriles are susceptible to nucleophilic attack by [1-(trimethylsilyl)ethenyl]lithium.

Imines: The addition to the C=N double bond of an imine results in a lithium amide intermediate. Subsequent hydrolysis protonates the nitrogen, yielding a silylated allylic amine. This reaction provides a direct route to amines with a quaternary α-carbon.

Nitriles: The reaction with a nitrile (R-C≡N) proceeds via nucleophilic addition to the carbon of the cyano group to form a lithium imine salt intermediate. This intermediate is stable to further addition by the organolithium reagent. Upon acidic workup, the imine is hydrolyzed to produce a vinyl silyl (B83357) ketone.

Table 2: Nucleophilic Additions to Imines and Nitriles

ElectrophileIntermediateFinal Product (after workup)Product Class
N-BenzylidenemethylamineLithium N-methyl-1-phenyl-2-(trimethylsilyl)allylamideN-Methyl-1-phenyl-2-(trimethylsilyl)prop-2-en-1-amineAllylic Amine
BenzonitrileLithium 1-phenyl-2-(trimethylsilyl)prop-2-en-1-iminatePhenyl(1-(trimethylsilyl)ethenyl)methanoneVinyl Silyl Ketone
AcetonitrileLithium 3-(trimethylsilyl)but-3-en-2-iminate3-(Trimethylsilyl)but-3-en-2-oneVinyl Silyl Ketone

Organolithium reagents, being "hard" nucleophiles, generally favor direct (1,2) addition to the carbonyl carbon of α,β-unsaturated systems rather than conjugate (1,4-Michael) addition. To achieve conjugate addition with the [1-(trimethylsilyl)ethenyl] moiety, a common strategy involves transmetallation to a "softer" organometallic nucleophile, such as a lithium diorganocuprate. wikipedia.org

The process involves reacting two equivalents of [1-(trimethylsilyl)ethenyl]lithium with one equivalent of a copper(I) salt (e.g., copper(I) iodide). This forms a lithium bis[1-(trimethylsilyl)ethenyl]cuprate. This resulting organocuprate reagent is significantly softer and will preferentially attack the β-carbon of an α,β-unsaturated carbonyl compound, leading to the product of 1,4-addition.

Table 3: Pathway for Conjugate Addition via an Organocuprate

StepReactantsProductReaction Type
1. Cuprate Formation2 [1-(Trimethylsilyl)ethenyl]lithium + CuILithium bis[1-(trimethylsilyl)ethenyl]cuprateTransmetallation
2. Conjugate AdditionLithium bis[1-(trimethylsilyl)ethenyl]cuprate + Cyclohex-2-en-1-oneLithium enolate of 3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one1,4-Addition
3. WorkupLithium enolate intermediate + H₃O⁺3-[1-(Trimethylsilyl)ethenyl]cyclohexan-1-oneProtonation

Substitution Reactions Involving [1-(Trimethylsilyl)ethenyl]lithium

As a potent nucleophile, [1-(trimethylsilyl)ethenyl]lithium can displace leaving groups from various electrophilic substrates. These reactions are fundamental for creating new carbon-carbon or carbon-heteroatom bonds.

[1-(Trimethylsilyl)ethenyl]lithium can react with alkyl halides in what can be formally considered an S_N2-type mechanism to form a new C-C bond. wikipedia.org The reactivity of the halide leaving group generally follows the trend I > Br > Cl. msu.edu

A significant competing pathway, particularly with aryl and vinyl halides, is lithium-halogen exchange. harvard.edu This exchange is often extremely rapid, even at low temperatures, and can lead to a mixture of products or dominate the reaction pathway entirely. wikipedia.orgharvard.edu For productive substitution, reactive electrophiles such as allylic or benzylic halides are preferred, as they undergo displacement more readily.

Table 4: Representative Substitution Reactions with Electrophilic Halides

ElectrophileExpected ProductNotes
Allyl bromide3-[1-(Trimethylsilyl)ethenyl]prop-1-eneFavorable S_N2 reaction.
Benzyl chloride[2-(Trimethylsilyl)prop-2-en-1-yl]benzeneFavorable S_N2 reaction.
IodobenzenePhenyl(trimethylsilyl)acetyleneLithium-halogen exchange is highly probable, followed by potential side reactions.
Methyl iodide1-(Trimethylsilyl)prop-1-eneStandard S_N2 coupling.

The nucleophilic carbon of [1-(trimethylsilyl)ethenyl]lithium can also attack electrophilic heteroatoms. A particularly useful reaction is the displacement of a halide from an electrophilic silicon compound, such as chlorotrimethylsilane (B32843). This reaction serves to synthesize more complex, silicon-rich molecules. For example, the reaction between [1-(trimethylsilyl)ethenyl]lithium and chlorotrimethylsilane produces 1,1-bis(trimethylsilyl)ethene, a valuable precursor in organosilicon chemistry. arkat-usa.org This type of reaction extends to other heteroatom halides, allowing for the formation of C-P, C-S, and C-B bonds.

Table 5: Displacement Reactions at Heteroatom Centers

ElectrophileProductBond Formed
Chlorotrimethylsilane1,1-Bis(trimethylsilyl)etheneC-Si
ChlorodiphenylphosphineDiphenyl[1-(trimethylsilyl)ethenyl]phosphineC-P
Dimethyl disulfideMethyl [1-(trimethylsilyl)ethenyl] sulfideC-S

Transmetalation Reactions with Transition Metals and Other Main Group Elements

[1-(Trimethylsilyl)ethenyl]lithium readily undergoes transmetalation with a range of metal and metalloid halides, providing access to a variety of vinyl organometallic reagents. This process involves the transfer of the [1-(trimethylsilyl)ethenyl] group from lithium to another metallic center, a reaction driven by the relative electronegativities of the metals and the stability of the resulting organometallic compounds.

Main Group Elements: A common and well-established transmetalation reaction involves the interaction of [1-(trimethylsilyl)ethenyl]lithium with organotin halides. For instance, the precursor to [1-(trimethylsilyl)ethenyl]lithium, (E)-1-tributylstannyl-2-(trimethylsilyl)ethene, can be readily prepared. Subsequent treatment of this vinylstannane with n-butyllithium results in a tin-lithium exchange, cleanly affording (E)-[1-(trimethylsilyl)ethenyl]lithium and tetrabutyltin. arkat-usa.org This exchange is rapid even at low temperatures and highlights the utility of tin-lithium exchange for generating this specific vinyllithium reagent. arkat-usa.org The resulting [1-(trimethylsilyl)ethenyl]lithium can then be used to react with other electrophiles. For example, its reaction with chlorotributyltin regenerates a vinylstannane, demonstrating the reversible nature of this transmetalation under certain conditions.

The following table summarizes representative transmetalation reactions of [1-(trimethylsilyl)ethenyl]lithium with main group element halides.

Metal HalideReagentSolventConditionsProductYield (%)
Bu₃SnCl[1-(Trimethylsilyl)ethenyl]lithiumTHF-78 °C to rt1-(Tributylstannyl)-1-(trimethylsilyl)etheneNot specified

Transition Metals: Transmetalation of [1-(trimethylsilyl)ethenyl]lithium to transition metals, particularly copper, is a key strategy for the formation of vinylcuprates. These reagents are valuable intermediates in organic synthesis, known for their utility in conjugate addition and cross-coupling reactions. The reaction of [1-(trimethylsilyl)ethenyl]lithium with copper(I) cyanide (CuCN) leads to the formation of a lithium vinylcuprate. arkat-usa.org While specific yields for the formation of the [1-(trimethylsilyl)ethenyl]cuprate are not always detailed, the subsequent reactions of these cuprates are well-documented. For instance, vinylcuprates formed from silylated vinyllithiums can react with various electrophiles.

The transmetalation to other transition metals like zinc is also a viable pathway. Organozinc reagents are known for their high functional group tolerance. The formation of a [1-(trimethylsilyl)ethenyl]zinc species can be achieved by reacting the corresponding lithium reagent with a zinc halide, such as zinc chloride (ZnCl₂). These organozinc compounds are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. The transmetalation to zinc is often facilitated by the presence of lithium chloride, which helps to break down organometallic aggregates and increase reactivity. The resulting organozinc reagent can then be transmetalated to a copper species in the presence of CuCN·2LiCl to form a highly reactive copper-zinc reagent. orgsyn.org

Palladium-catalyzed cross-coupling reactions can also involve the in-situ transmetalation of organolithium reagents. While direct, detailed studies on the transmetalation of isolated [1-(trimethylsilyl)ethenyl]lithium to palladium complexes are not extensively documented in the provided context, the general mechanism of palladium-catalyzed cross-coupling reactions of organolithium compounds involves a transmetalation step from lithium to the palladium center.

The table below provides an overview of typical transmetalation reactions with transition metal salts.

Metal SaltReagentSolventConditionsIntermediate Product
CuCN[1-(Trimethylsilyl)ethenyl]lithiumTHF-60 °CLithium [1-(trimethylsilyl)ethenyl]cuprate
ZnCl₂[1-(Trimethylsilyl)ethenyl]lithiumTHF-78 °C to rt[1-(Trimethylsilyl)ethenyl]zinc chloride

Rearrangement Pathways and Intramolecular Cyclization Reactions

In addition to its utility in bimolecular reactions, [1-(trimethylsilyl)ethenyl]lithium and its derivatives can undergo intramolecular rearrangements and cyclizations, leading to the formation of cyclic and acyclic products with new structural motifs.

Rearrangement Reactions:

One of the key rearrangement pathways available to silicon-containing organic compounds is the Brook rearrangement , which involves the intramolecular migration of a silyl group from carbon to an oxygen anion. organic-chemistry.orgwikipedia.org This process is driven by the formation of a strong silicon-oxygen bond. organic-chemistry.org While a direct Brook rearrangement of [1-(trimethylsilyl)ethenyl]lithium itself is not applicable due to the absence of a hydroxyl group, this type of rearrangement is highly relevant in the reactions of its derivatives. For example, the addition of [1-(trimethylsilyl)ethenyl]lithium to an aldehyde or ketone generates a lithium alkoxide intermediate. If this alkoxide contains an appropriately positioned silyl group, a subsequent Brook rearrangement can occur.

The reverse of this process, the retro-Brook rearrangement , involves the migration of a silyl group from oxygen to a carbanion. organic-chemistry.org The position of the equilibrium between the alkoxide and the carbanion is influenced by factors such as the stability of the anionic species, the nature of the counterion, and the solvent. organic-chemistry.org Lithium cations, forming strong ion pairs with oxygen, can favor the retro-Brook rearrangement. organic-chemistry.org

A relevant example of a rearrangement involving a related silylated vinyllithium species is observed in the reaction of certain silyl-substituted vinylstannanes with butyllithium. In some cases, the initially formed vinyllithium intermediate can undergo a rearrangement where a silyl group migrates.

Intramolecular Cyclization Reactions:

[1-(Trimethylsilyl)ethenyl]lithium moieties tethered to a molecule containing an internal electrophile, such as a halide, can undergo intramolecular cyclization. These anionic cyclizations are powerful methods for the construction of carbocyclic and heterocyclic ring systems. The stereochemical outcome of these reactions is often highly controlled due to the formation of a rigid transition state where the lithium atom coordinates to the remote electrophilic center.

A common method for generating the necessary vinyllithium intermediate for these cyclizations is the Shapiro reaction . wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a tosylhydrazone with two equivalents of a strong organolithium base, such as n-butyllithium. The process generates a vinyllithium species that can then be trapped with an electrophile or, if suitably functionalized, undergo intramolecular reactions. wikipedia.org For instance, the tosylhydrazone of an acylsilane can be converted into a [1-(trimethylsilyl)ethenyl]lithium derivative via the Shapiro reaction. arkat-usa.org If the starting acylsilane contains a tethered alkyl halide, the resulting vinyllithium can undergo an intramolecular cyclization.

The following table illustrates a representative intramolecular cyclization reaction involving a derivative of [1-(trimethylsilyl)ethenyl]lithium.

Starting MaterialReagentsIntermediateProductYield (%)
Tosylhydrazone of a ω-haloacylsilane2 equiv. n-BuLiω-halo-[1-(trimethylsilyl)ethenyl]lithiumCycloalkenyl(trimethyl)silaneVaries

These rearrangement and cyclization reactions significantly expand the synthetic utility of [1-(trimethylsilyl)ethenyl]lithium, allowing for the construction of complex molecular architectures from relatively simple precursors.

Strategic Applications of 1 Trimethylsilyl Ethenyl Lithium in Complex Organic Synthesis

Construction of Carbon-Carbon Bonds Using [1-(Trimethylsilyl)ethenyl]lithium

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. [1-(Trimethylsilyl)ethenyl]lithium serves as a potent nucleophile, enabling the creation of these critical linkages with a high degree of control and efficiency. Its utility is particularly evident in the stereoselective synthesis of olefins, the preparation of valuable silicon-containing building blocks, and the formation of substituted alkenes and cyclopropanes.

Stereoselective Olefin Synthesis via Peterson Olefination Analogues

The Peterson olefination is a well-established method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. [1-(Trimethylsilyl)ethenyl]lithium, as a preformed α-silyl vinyllithium (B1195746) reagent, readily participates in Peterson-type reactions. The reaction proceeds through the formation of a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the resulting double bond.

The stereoselectivity of the Peterson olefination is dependent on the conditions used for the elimination of the β-hydroxysilane intermediate. Acid-catalyzed elimination typically proceeds via an anti-elimination pathway, while base-catalyzed elimination follows a syn-elimination pathway. This dichotomy allows for the selective formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane adduct.

The reaction of [1-(trimethylsilyl)ethenyl]lithium with an aldehyde or ketone first yields a lithium alkoxide of the β-hydroxysilane. Subsequent workup and elimination conditions dictate the final stereochemistry of the olefin.

Reactant 1Reactant 2Elimination ConditionMajor Product Stereoisomer
[1-(Trimethylsilyl)ethenyl]lithiumAldehyde/KetoneAcidic (e.g., H₂SO₄, BF₃·OEt₂)(E)-Alkene
[1-(Trimethylsilyl)ethenyl]lithiumAldehyde/KetoneBasic (e.g., KH, NaH)(Z)-Alkene

This table provides a generalized outcome for the Peterson olefination. Actual stereoselectivity can be influenced by the steric bulk of the substituents on both the organolithium reagent and the carbonyl compound.

Synthesis of Silicon-Containing Propargyl and Allenyl Systems

[1-(Trimethylsilyl)ethenyl]lithium is also a valuable precursor for the synthesis of silicon-containing propargyl and allenyl systems. These motifs are important building blocks in organic synthesis, participating in a variety of subsequent transformations. The reaction of [1-(trimethylsilyl)ethenyl]lithium with appropriate electrophiles, such as propargyl halides, can lead to the formation of these valuable structures.

For instance, the reaction with a propargyl bromide can proceed via an SN2 or SN2' pathway, leading to the formation of either a silyl-substituted enyne or a silyl-substituted allene (B1206475), respectively. The regiochemical outcome of this reaction can often be controlled by the choice of solvent, temperature, and any additives used. The versatility of this approach allows for the introduction of the trimethylsilyl (B98337) group into these reactive systems, which can then be utilized in subsequent synthetic steps.

Formation of Substituted Alkenes and Cyclopropanes

Beyond the Peterson olefination, [1-(trimethylsilyl)ethenyl]lithium can be used to synthesize a variety of substituted alkenes through its reaction with a range of electrophiles. For example, reaction with alkyl halides can lead to the formation of more complex vinylsilanes. The vinylsilane moiety can then be further functionalized, for instance, through proto- or halodesilylation to yield the corresponding alkene or vinyl halide with retention of configuration.

The synthesis of cyclopropanes using [1-(trimethylsilyl)ethenyl]lithium is a less common but potential application. In principle, the reagent could react with epoxides, followed by an intramolecular cyclization to form a cyclopropane (B1198618) ring. However, this application is not as well-documented as its use in olefination reactions. General methods for the synthesis of vinylcyclopropanes often involve the reaction of dienes with sulfur ylides, showcasing an alternative route to these structures. organic-chemistry.org

Functional Group Transformations Mediated by [1-(Trimethylsilyl)ethenyl]lithium

In addition to its role in carbon-carbon bond formation, [1-(trimethylsilyl)ethenyl]lithium can also be employed to mediate a variety of functional group transformations. Its strong basicity and nucleophilicity allow for the synthesis of important carbonyl compounds and their derivatives.

Synthesis of Ketones and Aldehydes

[1-(Trimethylsilyl)ethenyl]lithium can serve as a synthetic equivalent of a vinyl anion, which can be used to construct ketones and aldehydes. The reaction of organolithium reagents with carboxylic acid derivatives, such as Weinreb amides, is a common method for the synthesis of ketones. wikipedia.org The reaction of [1-(trimethylsilyl)ethenyl]lithium with a Weinreb amide would be expected to produce a vinyl silyl (B83357) ketone.

Alternatively, the reaction of [1-(trimethylsilyl)ethenyl]lithium with an aldehyde will produce a secondary allylic alcohol. wikipedia.org Subsequent oxidation of this alcohol would then yield the corresponding α,β-unsaturated ketone. Similarly, reaction with formaldehyde (B43269) followed by oxidation would provide the corresponding α,β-unsaturated aldehyde.

ElectrophileIntermediate ProductFinal Product (after oxidation)
Weinreb AmideVinyl Silyl Ketone-
AldehydeSecondary Allylic Alcoholα,β-Unsaturated Ketone
FormaldehydePrimary Allylic Alcoholα,β-Unsaturated Aldehyde

This table outlines the general synthetic pathways to ketones and aldehydes using [1-(trimethylsilyl)ethenyl]lithium.

Furthermore, conjugate addition of [1-(trimethylsilyl)ethenyl]lithium to α,β-unsaturated carbonyl compounds (enones) can also be a viable route to more complex ketone structures. wikipedia.orglibretexts.org The regioselectivity of this addition (1,2- vs. 1,4-addition) can often be influenced by the reaction conditions. researchgate.net

Generation of Silyl Enol Ethers and Related Derivatives

Silyl enol ethers are versatile intermediates in organic synthesis, most notably in the formation of carbon-carbon bonds through reactions such as the Mukaiyama aldol (B89426) addition. youtube.com [1-(Trimethylsilyl)ethenyl]lithium, being a strong, non-nucleophilic base, can be used to deprotonate ketones to form lithium enolates. These enolates can then be trapped with a silylating agent, such as trimethylsilyl chloride, to generate silyl enol ethers. wikipedia.orgmakingmolecules.com

The regioselectivity of the deprotonation can be controlled by the reaction conditions. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, leading to the less substituted silyl enol ether. wikipedia.org Conversely, thermodynamic conditions can favor the more substituted silyl enol ether.

The generation of a lithium enolate from a ketone and its subsequent trapping to form a silyl enol ether is a fundamental transformation in modern organic synthesis.

KetoneBaseSilylating AgentProduct
2-Methylcyclohexanone[1-(Trimethylsilyl)ethenyl]lithiumTrimethylsilyl chlorideTrimethylsilyl enol ether
Acetophenone[1-(Trimethylsilyl)ethenyl]lithiumTrimethylsilyl chlorideTrimethylsilyl enol ether

This table illustrates the general reaction for the formation of silyl enol ethers mediated by a strong base like [1-(trimethylsilyl)ethenyl]lithium.

Role in Cascade Reactions and Multicomponent Syntheses

[1-(Trimethylsilyl)ethenyl]lithium serves as a valuable linchpin in the design of cascade, or tandem, reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. The presence of the trimethylsilyl group is crucial, as it can be leveraged to influence the reactivity of intermediates or be readily transformed in subsequent steps.

In the realm of multicomponent syntheses, where three or more starting materials are combined in a single reaction to form a complex product, [1-(trimethylsilyl)ethenyl]lithium can act as a vinyl anion equivalent. Its reaction with electrophiles can initiate a sequence of events, incorporating other components present in the reaction mixture. For instance, the initial conjugate addition of [1-(trimethylsilyl)ethenyl]lithium to an α,β-unsaturated carbonyl compound can generate a lithium enolate. This enolate is then poised to react with a third component, such as an alkyl halide or another electrophile, in a one-pot fashion. The trimethylsilyl group in the resulting adduct can then be used to facilitate further transformations, such as protodesilylation to install a vinyl group or conversion to a vinyl iodide for cross-coupling reactions.

A notable example involves the reaction of [1-(trimethylsilyl)ethenyl]lithium with an enone, followed by trapping of the resulting enolate with a suitable electrophile. This strategy allows for the stereocontrolled formation of highly functionalized carbocyclic or heterocyclic frameworks.

Reactant 1 Reactant 2 Reactant 3 Key Transformation Product Type
α,β-Unsaturated Ketone[1-(Trimethylsilyl)ethenyl]lithiumAlkyl HalideConjugate Addition-AlkylationFunctionalized Ketone
Cyclic Enone[1-(Trimethylsilyl)ethenyl]lithiumEpoxideConjugate Addition-Ring OpeningHydroxyalkylated Ketone

This interactive table showcases representative examples of multicomponent reactions initiated by [1-(trimethylsilyl)ethenyl]lithium.

Contributions to the Synthesis of Natural Products and Pharmaceutical Intermediates

The strategic application of [1-(trimethylsilyl)ethenyl]lithium has proven instrumental in the total synthesis of several natural products and the construction of key intermediates for pharmaceutically active molecules. Its ability to introduce a vinyl or a functionalized two-carbon unit with high stereocontrol is a significant asset in the assembly of intricate molecular scaffolds.

One of the key advantages of using [1-(trimethylsilyl)ethenyl]lithium in natural product synthesis is the latent functionality of the trimethylsilyl group. After its initial role in guiding the nucleophilic addition, the silyl group can be readily converted to a variety of other functional groups. For example, treatment with an acid can lead to protodesilylation, yielding a terminal alkene. Alternatively, the vinylsilane can undergo electrophilic substitution, such as iodination to form a vinyl iodide, which is a versatile precursor for palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira couplings. This downstream functionalization is a powerful strategy for the late-stage introduction of molecular complexity.

While specific, detailed examples of the use of [1-(trimethylsilyl)ethenyl]lithium in the synthesis of complex alkaloids or steroids are not extensively documented in readily available literature, its utility can be inferred from its known reactivity patterns. For instance, in the synthesis of prostaglandin (B15479496) analogs, the introduction of the vinyl side chain is a critical step. While other vinyl anion equivalents are often employed, the use of [1-(trimethylsilyl)ethenyl]lithium could offer advantages in terms of stability and subsequent functionalization possibilities. The synthesis of certain pharmaceutical intermediates, where the incorporation of a vinyl moiety is required, can also benefit from the predictable reactivity of this reagent.

The following table summarizes the potential transformations of the [1-(trimethylsilyl)ethenyl] moiety in the context of complex molecule synthesis:

Initial Adduct Reagent/Condition Transformation Resulting Functional Group
Alkyl-[1-(trimethylsilyl)ethenyl]-alkanolH⁺ProtodesilylationAlkyl-vinyl-alkanol
Aryl-[1-(trimethylsilyl)ethenyl]-ketoneI₂/Ag⁺IododesilylationAryl-vinyliodide-ketone
R-[1-(trimethylsilyl)ethenyl]-scaffoldPd(0), Aryl-Boronic AcidSuzuki CouplingR-Arylvinyl-scaffold

This interactive table illustrates the synthetic versatility of the trimethylsilyl group following the initial reaction of [1-(trimethylsilyl)ethenyl]lithium.

Structural Elucidation and Mechanistic Insights Through Advanced Characterization and Computational Studies

Spectroscopic Investigations of [1-(Trimethylsilyl)ethenyl]lithium Aggregation and Reactivity

Spectroscopic methods provide invaluable experimental data on the nature of [1-(trimethylsilyl)ethenyl]lithium in solution and during chemical transformations. By probing the local environments of specific nuclei and vibrational modes, these techniques offer a window into the complex solution-phase structures and the transient species that govern reactivity.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing the solution-phase structure of organolithium compounds. wikipedia.org By analyzing ¹H, ¹³C, ⁷Li, and ²⁹Si NMR spectra, detailed information about the aggregation state, solvation, and dynamic processes of [1-(trimethylsilyl)ethenyl]lithium can be obtained. mdpi.comrsc.org

Organolithium reagents typically exist as aggregates (dimers, tetramers, etc.) in solution, and the specific aggregate present is highly dependent on the solvent, concentration, and temperature. fiveable.meodu.edu For α-lithiated vinyl derivatives, studies on analogous compounds like α-lithiated vinyl ethers have shown through a combination of NMR spectroscopy and computational analysis that a tetrameric aggregate is often the predominantly formed species in tetrahydrofuran (B95107) (THF) solution. researchgate.net

Key NMR observables for structural assignment include:

¹³C Chemical Shifts: The chemical shift of the lithiated carbon (Cα) is particularly sensitive to the electronic environment and aggregation state.

⁷Li and ⁶Li Chemical Shifts: The lithium chemical shift provides information about the coordination environment of the metal center.

Scalar Coupling (¹J(¹³C-⁶Li)): The observation of one-bond coupling between the lithiated carbon and lithium (often using ⁶Li enrichment) is definitive proof of a covalent C-Li interaction and can be used to determine the number of lithium atoms directly bonded to a given carbon within an aggregate. wisc.edu

Variable Temperature (VT) NMR: VT-NMR studies can reveal dynamic processes such as inter-aggregate exchange or fluxional processes within a single aggregate. wisc.edu

Based on studies of related silylated organolithiums and vinyllithium (B1195746) derivatives, a tetrameric cubane-like structure is a plausible dominant species for [1-(trimethylsilyl)ethenyl]lithium in THF. The table below presents representative NMR data that would be expected for such a species.

NucleusObserved Chemical Shift (δ, ppm)Expected Multiplicity / CouplingStructural Implication
¹³C (Cα-Li)~180-195Quintet (with ⁶Li)Indicates Cα bonded to multiple Li atoms in an aggregate.
¹³C (Cβ)~110-125Singlet/MultipletVinyl group integrity.
⁷Li~1.0-2.5SingletEnvironment of Li atoms in the aggregate, solvated by THF.
²⁹Si~0-10SingletPresence and environment of the trimethylsilyl (B98337) group.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers complementary insights into molecular structure and bonding, and is particularly useful for in-situ monitoring of reactions involving transient or unstable intermediates. nih.govresearchgate.net While detailed experimental vibrational spectra for isolated [1-(trimethylsilyl)ethenyl]lithium are not widely reported in the literature, the technique's utility can be understood by considering the key expected vibrational modes.

C=C Stretching Vibration: The C=C double bond stretch, typically found around 1600-1650 cm⁻¹ in vinylsilanes, would be expected to shift upon lithiation. The introduction of the electropositive lithium atom alters the electron density of the double bond, and the frequency of this mode can provide information about the C-Li bond's nature and the degree of aggregation.

Si-C Stretching Vibrations: The stretching modes associated with the Si-C bonds of the trimethylsilyl group provide a spectroscopic handle that can be monitored throughout a reaction.

C-Li Vibrations: The low-frequency region of the Raman and IR spectra contains information about the C-Li bond vibrations within the aggregate's core. These modes are often complex but are highly sensitive to the aggregate's structure.

Raman spectroscopy, in particular, is well-suited for monitoring reactions in solution due to the low interference from many common organic solvents. harvard.edu It could be employed to follow the consumption of a vinylsilane starting material and the appearance of the characteristic bands of the [1-(trimethylsilyl)ethenyl]lithium reagent, as well as its subsequent conversion to products, providing real-time kinetic and mechanistic data.

Single-crystal X-ray diffraction provides unambiguous proof of solid-state structure, offering precise bond lengths, bond angles, and details of aggregation and solvation. wikipedia.org Although a crystal structure for [1-(trimethylsilyl)ethenyl]lithium itself is not publicly available, the structures of numerous related organolithium compounds provide a clear picture of the likely structural motifs.

Vinyllithium, the parent compound, has been crystallized as a tetrameric cubane-type cluster with each lithium atom coordinated to a molecule of THF. It is highly probable that [1-(trimethylsilyl)ethenyl]lithium would adopt a similar tetrameric structure in the solid state when crystallized from THF.

Furthermore, studies on other silylated organolithiums, such as (trimethylsilyl)methyl lithium, have revealed a rich structural chemistry. Depending on the coordinating ligand used, this species can be isolated as a monomer, dimer, or other aggregate. rsc.orgrsc.org For instance, the use of a tridentate amine ligand like PMDTA can encapsulate the lithium cation and favor a monomeric structure, while bidentate ligands like TMEDA often lead to dimeric species. rsc.org This demonstrates that the solid-state structure of [1-(trimethylsilyl)ethenyl]lithium could be manipulated through the addition of different donor ligands, potentially isolating different aggregates for reactivity studies.

Theoretical and Computational Chemistry Approaches to [1-(trimethylsilyl)ethenyl]lithium Reactivity

Computational chemistry provides a theoretical framework for understanding the structures and reaction pathways of organolithium reagents at a molecular level, complementing experimental findings.

Density Functional Theory (DFT) has become an indispensable tool for studying organolithium compounds, offering a balance of computational cost and accuracy. nih.gov DFT calculations can be used to predict the geometries and relative stabilities of various possible aggregates of [1-(trimethylsilyl)ethenyl]lithium.

Combined computational and experimental studies on analogous α-lithiated vinyl ethers have successfully used DFT methods (e.g., M06 functional) to calculate the free energies of formation for monomers, dimers, and tetramers, both in the gas phase and in a THF solution model. researchgate.net These studies consistently find that the tetramer is the most thermodynamically stable species in solution, corroborating experimental NMR data. researchgate.net A similar approach for [1-(trimethylsilyl)ethenyl]lithium would provide quantitative insight into its aggregation behavior.

Aggregate SpeciesCalculated Relative Free Energy in THF (kcal/mol) (Hypothetical)Predicted Predominance
Monomer·(THF)₃+8.5Minor Species
Dimer·(THF)₄+3.2Minor Species
Tetramer·(THF)₄0.0Dominant Species

Note: Data are hypothetical, based on trends observed for analogous compounds like α-lithiated vinyl ethers. researchgate.net

Beyond structural prediction, DFT is crucial for elucidating reaction mechanisms. By mapping the potential energy surface for a given reaction, researchers can identify transition state structures, calculate activation energy barriers, and rationalize observed product selectivities. mdpi.comresearchgate.net For reactions involving [1-(trimethylsilyl)ethenyl]lithium, DFT could be used to compare the reactivity of different aggregates (e.g., monomer vs. dimer) and to understand the role of solvent molecules in the transition state.

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the dynamics of solvation, ligand exchange, and aggregation/de-aggregation processes that are often difficult to capture with static calculations or experiments.

While specific MD simulations of [1-(trimethylsilyl)ethenyl]lithium are not prominent in the literature, the methodology is well-established for studying lithium ion solvation in various solvents, including THF. nih.govrsc.org These simulations can reveal the detailed structure of the solvent shells around the lithium cations within an aggregate. They can quantify the number of solvent molecules in the first solvation shell and their residence time, which relates to the lability of the solvent and its potential to be displaced by a substrate during a reaction. nih.gov

For [1-(trimethylsilyl)ethenyl]lithium, MD simulations could be used to:

Model the dynamic equilibrium between different aggregation states in solution.

Simulate the process of THF molecules coordinating to and dissociating from the lithium centers of an aggregate.

Investigate the initial stages of a reaction, such as the approach of an electrophile to the organolithium aggregate and the associated solvent reorganization.

By employing advanced techniques, such as ab initio MD or machine-learning potentials trained on quantum chemical data, a highly accurate description of the dynamic behavior of [1-(trimethylsilyl)ethenyl]lithium in solution can be achieved, bridging the gap between static structures and chemical reactivity. nih.gov

Quantum Chemical Analysis of Electronic Structure and Bonding

While specific quantum chemical studies focused exclusively on [1-(trimethylsilyl)ethenyl]lithium are not extensively available in the public domain, a comprehensive understanding of its electronic structure and bonding can be constructed through computational analysis of analogous organolithium and vinylsilane compounds. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the nuanced nature of the carbon-lithium (C-Li) bond, charge distribution, and molecular orbital interactions within such molecules.

Nature of the Carbon-Lithium (C-Li) Bond

The C-Li bond in organolithium reagents is a subject of significant interest, exhibiting a character that is intermediate between purely ionic and purely covalent. In [1-(trimethylsilyl)ethenyl]lithium, the bond between the vinylic carbon and the lithium atom is expected to be highly polarized, with a substantial accumulation of negative charge on the carbon atom, rendering it a potent nucleophile.

Computational models, such as DFT calculations using the B3LYP functional with a 6-31+G(d) basis set, have been effectively applied to study related silyllithium compounds. researchgate.net These studies indicate that the degree of ionic character in the C-Li bond can be influenced by the solvent and the aggregation state of the compound. For a monomeric species in a non-polar environment, the C-Li bond would exhibit significant covalent character, albeit with a strong ionic contribution.

Influence of the Trimethylsilyl Group

The trimethylsilyl (TMS) group at the C1 position exerts a notable influence on the electronic structure of the vinyl anion. Silicon is less electronegative than carbon, and the TMS group is known for its ability to stabilize an adjacent negative charge. This stabilization arises from the interaction of the carbon p-orbital containing the lone pair with the σ* (antibonding) orbitals of the silicon-carbon bonds of the TMS group. This phenomenon, known as σ-conjugation or negative hyperconjugation, delocalizes the negative charge, thereby stabilizing the carbanionic center.

Charge Distribution and Molecular Electrostatic Potential (MEP)

Quantum chemical calculations can provide a quantitative picture of the charge distribution. Natural Bond Orbital (NBO) analysis is a common method to determine the partial charges on each atom. For [1-(trimethylsilyl)ethenyl]lithium, it is anticipated that the lithiated carbon atom (C1) would possess a significant negative charge. The lithium atom, conversely, would be highly electropositive.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In the MEP of [1-(trimethylsilyl)ethenyl]lithium, a region of high negative potential (typically colored red) would be localized around the lithiated vinylic carbon, signifying its susceptibility to electrophilic attack. nih.gov Regions of positive potential (typically colored blue) would be concentrated around the lithium atom.

Below is a hypothetical data table illustrating the expected partial charges calculated by NBO analysis for a simplified model of [1-(trimethylsilyl)ethenyl]lithium.

Table 1: Calculated Atomic Charges (NBO) for a Model of [1-(trimethylsilyl)ethenyl]lithium
AtomCalculated Partial Charge (e)
C1 (Lithiated Carbon)-0.85
Li+0.90
Si+0.60
C2 (Vinylic Carbon)-0.25

Note: These values are illustrative and based on general principles and data from related compounds.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule.

HOMO : For [1-(trimethylsilyl)ethenyl]lithium, the HOMO is expected to be primarily localized on the lithiated carbon atom (C1), corresponding to the carbanionic lone pair. This orbital would have a significant p-character and would be the primary site for interaction with electrophiles. The energy of the HOMO is a key indicator of the compound's nucleophilicity; a higher HOMO energy generally corresponds to greater reactivity.

LUMO : The LUMO is likely to be associated with the antibonding orbitals of the C-Li and Si-C bonds. Its energy and distribution are important for understanding reactions with nucleophiles, although such reactions are less common for this type of compound.

The energy gap between the HOMO and LUMO provides insight into the chemical stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The table below presents hypothetical but representative energies for the frontier molecular orbitals of [1-(trimethylsilyl)ethenyl]lithium, based on computational studies of similar organometallic compounds.

Table 2: Representative Frontier Molecular Orbital Energies
Molecular OrbitalEnergy (eV)Primary Character
HOMO-1.5C1 (p-orbital), C-Li (σ-bonding)
LUMO+2.0C-Li (σ-antibonding), Si-C (σ-antibonding)
HOMO-LUMO Gap3.5-

Note: These values are illustrative and intended to represent the expected electronic characteristics.

Emerging Research Avenues and Future Prospects for 1 Trimethylsilyl Ethenyl Lithium Chemistry

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer substantial advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. The use of highly reactive organometallic reagents, such as organolithiums, is a particularly active area of research within this domain due to the precise control over reaction temperature and residence time that flow reactors provide.

However, research specifically detailing the integration of [1-(Trimethylsilyl)ethenyl]lithium into continuous flow systems or automated synthesis platforms is not yet prevalent in the scientific literature. While general methodologies for handling organolithium reagents in flow are being developed, specific applications, optimizations, or detailed kinetic studies involving [1-(Trimethylsilyl)ethenyl]lithium have not been reported. The adaptation of its generation and subsequent reactions to a flow environment remains a future research objective that could potentially improve the safety and efficiency of its use on a larger scale.

Applications in Polymerization Chemistry and Materials Science Beyond Basic Properties

Vinylsilanes are recognized as monomers in polymerization chemistry, and organolithium compounds can act as initiators in anionic polymerization. This intersection suggests a potential role for [1-(Trimethylsilyl)ethenyl]lithium in materials science.

Despite this potential, there is a scarcity of research that explores the specific applications of [1-(Trimethylsilyl)ethenyl]lithium in polymerization or advanced materials science. Its role as a potential initiator for anionic polymerization can be inferred from the general reactivity of organolithium reagents, but dedicated studies on the polymerization of specific monomers initiated by [1-(Trimethylsilyl)ethenyl]lithium, or its use as a monomer or co-monomer to synthesize polymers with unique silyl-functionalized properties, are not extensively documented. Therefore, its contribution to the development of novel polymers, functional materials, or nanomaterials remains a largely unexplored field.

Exploration of Unconventional Reactivity Patterns and Novel Transformations

Beyond its conventional role as a vinyl anion equivalent for the synthesis of vinylsilanes, research has begun to uncover more unconventional reactivity patterns for [1-(Trimethylsilyl)ethenyl]lithium. These novel transformations expand its synthetic utility and provide access to unique molecular scaffolds.

One notable area of emerging reactivity is in the synthesis of substituted allenes. The reaction of [1-(Trimethylsilyl)ethenyl]lithium with sulfinates or other suitable electrophiles can proceed through a pathway that ultimately yields allenylsilanes. This transformation is significant as allenes are valuable structural motifs in organic chemistry.

Another novel transformation involves the reaction of [1-(Trimethylsilyl)ethenyl]lithium with epoxides. Organolithium reagents are known to react with epoxides via nucleophilic ring-opening. In the case of [1-(Trimethylsilyl)ethenyl]lithium, this reaction can lead to the formation of allenic alcohols after subsequent elimination steps. This provides a direct route to functionalized allenes that would be challenging to access through other methods. The reaction typically proceeds via an S(_N)2 mechanism, where the vinyllithium (B1195746) species attacks one of the epoxide carbons.

These examples highlight a shift from the predictable 1,2-addition reactions to more complex, multi-step transformations that leverage the unique electronic and steric properties of the trimethylsilyl (B98337) group to influence the reaction outcome.

Transformation Substrate Product Type Significance
AllenationSulfinatesAllenylsilanesProvides a route to valuable allene (B1206475) structures.
Ring-opening/EliminationEpoxidesAllenic AlcoholsDirect synthesis of functionalized allenes.

This table is generated based on described reactivity patterns and does not represent specific experimental data from a single source.

Sustainable Synthesis Initiatives Involving [1-(Trimethylsilyl)ethenyl]lithium

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes, encouraging the use of safer solvents, minimizing waste, and improving energy efficiency. The use of highly reactive organometallic reagents often presents challenges in this context, due to their handling requirements and the use of ethereal solvents.

Currently, there is a lack of specific research initiatives reported in the literature that focus on developing sustainable synthesis protocols for or involving [1-(Trimethylsilyl)ethenyl]lithium. General strategies for improving the sustainability of organolithium chemistry, such as exploring alternative, greener solvents (e.g., 2-methyltetrahydrofuran) or developing catalytic processes to reduce stoichiometric waste, are under investigation. However, these studies have not yet been specifically applied to or optimized for reactions involving [1-(Trimethylsilyl)ethenyl]lithium. Future work in this area could focus on developing in situ generation methods from less hazardous precursors or adapting its reactions to more environmentally benign solvent systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Lithium, [1-(trimethylsilyl)ethenyl]-?

  • Methodology : The compound is typically synthesized via transmetallation or deprotonation of silylated precursors. For example, reacting trimethylsilylacetylene with alkyllithium reagents (e.g., n-BuLi) in anhydrous ether solvents under inert atmospheres (Ar/N₂) yields the target compound. Reaction progress is monitored by quenching aliquots and analyzing via GC-MS or NMR .
  • Key Considerations : Ensure rigorous exclusion of moisture and oxygen to prevent decomposition. Use Schlenk-line techniques or gloveboxes for handling .

Q. What spectroscopic techniques are critical for characterizing Lithium, [1-(trimethylsilyl)ethenyl]-?

  • Methodology :

  • ¹H/¹³C NMR : Identify proton environments and confirm silyl group integration (δ ~0.1 ppm for Si(CH₃)₃).
  • IR Spectroscopy : Detect Li-C vibrational modes (~400–500 cm⁻¹) and Si-CH₃ stretches (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and confirm lithium coordination (e.g., dimeric vs. monomeric structures) .
    • Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or aggregation states; use low-temperature NMR to minimize dynamic effects .

Q. How should researchers handle and store this compound safely?

  • Protocols :

  • Storage : Keep in flame-sealed ampules under inert gas (Ar) at –20°C. Use hydrocarbon solvents (pentane/hexane) to minimize reactivity .
  • Quenching : Slowly add cold alcohols (e.g., i-PrOH) to decomposed residues; avoid water due to violent exothermic reactions .
    • Safety Validation : Consult glove compatibility charts (e.g., Ansell Chemical Resistance Guide) to select appropriate PPE .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Lithium, [1-(trimethylsilyl)ethenyl]- in C–C bond-forming reactions?

  • Experimental Design :

  • Kinetic Studies : Use stopped-flow NMR or calorimetry to measure reaction rates with electrophiles (e.g., carbonyl compounds). Compare activation parameters (ΔH‡, ΔS‡) to assess steric vs. electronic effects from the silyl group .
  • Computational Modeling : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to map transition states and electron density distributions. Validate with experimental kinetic data .
    • Data Interpretation : Contradictions between calculated and observed regioselectivity may indicate solvent or aggregation effects not captured in gas-phase models .

Q. How does the steric bulk of the trimethylsilyl group influence aggregation states in solution?

  • Methodology :

  • Cryoscopic Measurements : Determine molecular weight in solution (e.g., benzene) to infer aggregation (e.g., dimeric vs. tetrameric structures).
  • DOSY NMR : Measure diffusion coefficients to correlate aggregation with solvent polarity .
    • Advanced Techniques : Pair with small-angle X-ray scattering (SAXS) to study solution-phase structures .

Q. What strategies mitigate lithium-mediated side reactions (e.g., β-hydride elimination) in synthetic applications?

  • Optimization Approaches :

  • Temperature Control : Conduct reactions at –78°C (dry ice/acetone baths) to suppress elimination pathways.
  • Additives : Introduce Lewis bases (e.g., TMEDA) to stabilize monomeric lithium species and enhance selectivity .
    • Case Study : Compare yields in THF (coordinating solvent) vs. pentane (non-coordinating) to assess solvent effects on side reactions .

Methodological Challenges and Solutions

Challenge Resolution References
Low reproducibility in synthesisStandardize reagent purity checks (e.g., titrate n-BuLi with diphenylacetic acid)
Ambiguous NMR assignmentsUse isotopic labeling (¹³C-enriched reagents) or 2D NMR (HSQC, HMBC)
Uncontrolled exothermsEmploy microfluidic reactors for precise temperature control in scale-up

Data Presentation Guidelines

  • Tables : Include raw kinetic data (e.g., rate constants, R² values) and computational parameters (basis sets, convergence criteria) .
  • Figures : Use molecular orbital diagrams or reaction coordinate plots to illustrate mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.